

Comparative Guide to DC-BPi-03 and Other BPTF Bromodomain Inhibitors

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Compound of Interest

Compound Name: DC-BPi-03

Cat. No.: B12391424

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **DC-BPi-03**, a potent inhibitor of the Bromodomain and PHD finger Transcription Factor (BPTF), and other relevant small molecule inhibitors targeting the BPTF bromodomain. It is important to note that **DC-BPi-03** is not a kinase inhibitor but targets an epigenetic reader domain. Therefore, this guide focuses on its activity and selectivity against its intended target class, offering a valuable resource for researchers in epigenetics and oncology.

Introduction to DC-BPi-03

DC-BPi-03 is a potent inhibitor of the BPTF bromodomain (BPTF-BRD) with a reported half-maximal inhibitory concentration (IC₅₀) of 698.3 nM and a dissociation constant (K_d) of 2.81 μM.^{[1][2]} BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, which plays a crucial role in chromatin remodeling and gene transcription. Dysregulation of BPTF has been implicated in the development and progression of various cancers, making it an attractive therapeutic target.

Comparative Analysis of BPTF Inhibitors

The following table summarizes the potency of **DC-BPi-03** in comparison to other known BPTF bromodomain inhibitors. This data is essential for selecting the appropriate chemical tool for in vitro and in vivo studies.

Compound	Target	IC50 (nM)	Kd (nM)	Assay Method
DC-BPi-03	BPTF-BRD	698.3 ± 21.0	2810	HTRF
DC-BPi-07	BPTF-BRD	-	-	-
DC-BPi-11	BPTF-BRD	-	-	-
Sanguinarine chloride	BPTF-BRD	344.2 ± 25.1	-	HTRF[3]
BZ1	BPTF-BRD	-	6.3	AlphaScreen[4]
TP-238	CECR2/BPTF	-	120	ITC[5]
(S)-GSK1379725A (AU1)	BPTF-BRD	-	2800	-[6]

Note: IC50 and Kd values are highly dependent on the assay conditions. Direct comparison between different studies should be made with caution. "-" indicates data not available in the searched sources.

Experimental Protocols

Accurate assessment of inhibitor potency is critical for drug development. Below is a detailed methodology for a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a common method for determining the IC50 of BPTF inhibitors.[3]

HTRF Assay for BPTF Bromodomain Inhibition

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the BPTF bromodomain.

Materials:

- Recombinant human BPTF bromodomain protein (GST-tagged)
- Biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac)

- Europium cryptate-labeled anti-GST antibody (donor fluorophore)
- Streptavidin-XL665 (acceptor fluorophore)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
- Test compounds (e.g., **DC-BPi-03**) dissolved in DMSO
- 384-well low-volume microplates
- HTRF-compatible microplate reader

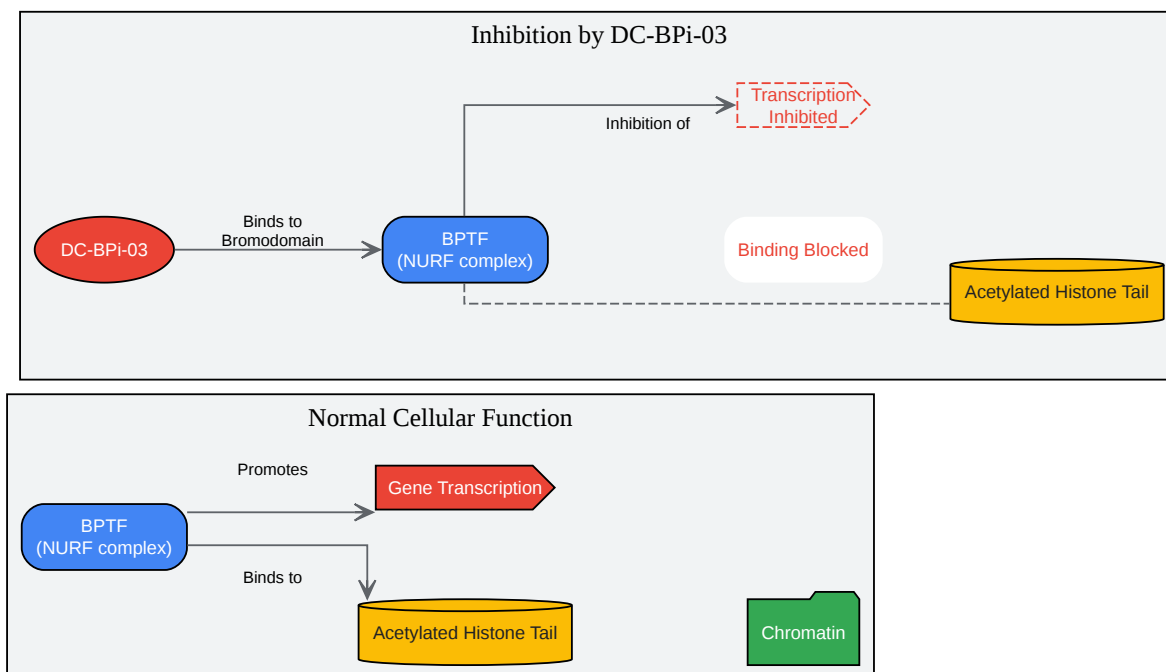
Procedure:

- **Compound Preparation:** Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically below 1%.
- **Reagent Preparation:** Prepare the following solutions in assay buffer:
 - BPTF-BRD protein solution
 - Biotin-H4K12ac peptide solution
 - A mixture of anti-GST-Europium and Streptavidin-XL665
- **Assay Protocol:**
 - Add the test compound solution to the wells of the 384-well plate.
 - Add the BPTF-BRD protein solution to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature.
 - Add the Biotin-H4K12ac peptide solution to initiate the binding reaction and incubate for a defined period (e.g., 60 minutes) at room temperature.
 - Add the detection mixture (anti-GST-Europium and Streptavidin-XL665) and incubate for a final period (e.g., 60 minutes) at room temperature, protected from light.

- Data Acquisition: Measure the HTRF signal on a compatible plate reader. The signal is typically read at two wavelengths: 665 nm (acceptor emission) and 620 nm (donor emission).
- Data Analysis:
 - Calculate the HTRF ratio $(665 \text{ nm} / 620 \text{ nm}) * 10,000$.
 - Normalize the data using positive controls (no inhibitor) and negative controls (no BPTF protein or a known potent inhibitor).
 - Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizing the Mechanism of Action

The following diagram illustrates the general mechanism of BPTF bromodomain inhibition by a small molecule inhibitor like **DC-BPi-03**.



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Caption: Mechanism of BPTF bromodomain inhibition by **DC-BPi-03**.

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